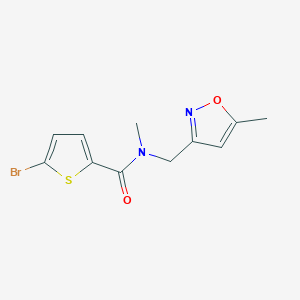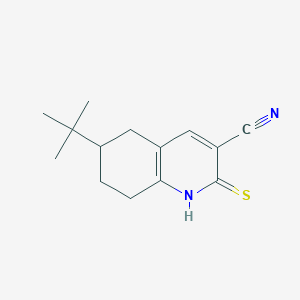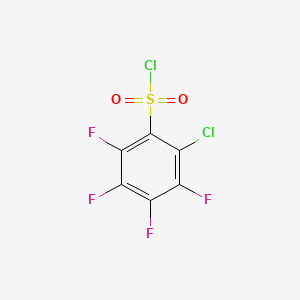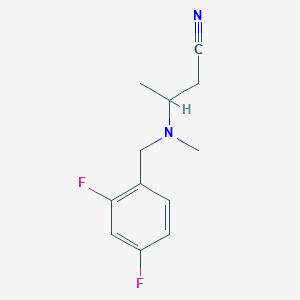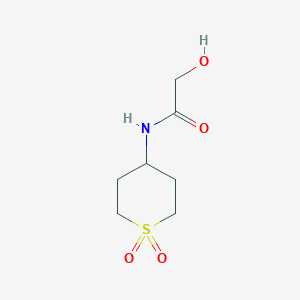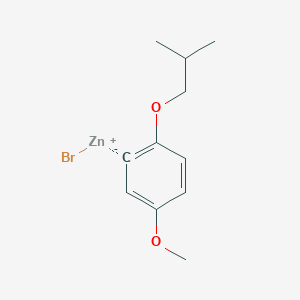
(2-i-Butyloxy-5-methoxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-iso-butyloxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-butyloxy-5-methoxyphenyl)zinc bromide typically involves the reaction of 2-iso-butyloxy-5-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-iso-butyloxy-5-methoxyphenyl bromide+Zn→(2-iso-butyloxy-5-methoxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (2-iso-butyloxy-5-methoxyphenyl)zinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
(2-iso-butyloxy-5-methoxyphenyl)zinc bromide undergoes several types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-iso-butyloxy-5-methoxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound is used to synthesize intermediates for pharmaceuticals. These intermediates can be further modified to produce active pharmaceutical ingredients.
Industry
In the industrial sector, (2-iso-butyloxy-5-methoxyphenyl)zinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action for (2-iso-butyloxy-5-methoxyphenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a nucleophile. The molecular targets and pathways involved include:
Nucleophilic attack: The zinc atom attacks the electrophile, forming a new carbon-carbon bond.
Transmetalation: The phenyl group is transferred to another metal catalyst, such as palladium, which then facilitates further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2-ethoxy-5-methoxyphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
- (2-ethoxy-2-oxo-ethyl)zinc bromide
Uniqueness
(2-iso-butyloxy-5-methoxyphenyl)zinc bromide is unique due to its specific substituents, which provide distinct reactivity and stability compared to other organozinc compounds. Its iso-butyloxy and methoxy groups offer steric and electronic effects that influence its behavior in chemical reactions.
Propiedades
Fórmula molecular |
C11H15BrO2Zn |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-4-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-9(2)8-13-11-6-4-10(12-3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HBBPVSKLRCOIOW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
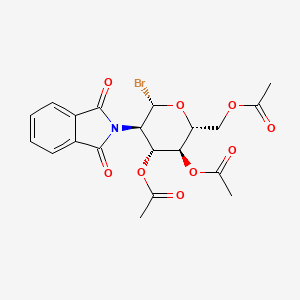
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
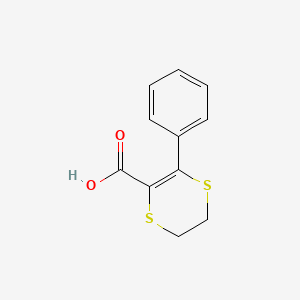
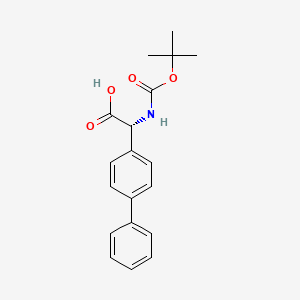
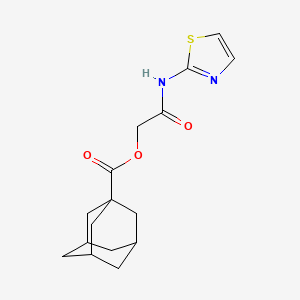
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
